

chemical structure of Spiro[2.3]hexan-1-amine HCl

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Compound of Interest

Compound Name:	<i>Spiro[2.3]hexan-1-amine hydrochloride</i>
CAS No.:	17202-61-8
Cat. No.:	B2656145

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Technical Guide: Spiro[2.3]hexan-1-amine HCl Executive Summary & Structural Identity

Spiro[2.3]hexan-1-amine HCl is a bicyclic, spiro-fused amine salt where a cyclopropane ring and a cyclobutane ring share a single carbon atom (the spiro center). The amino group is attached to the cyclopropane ring (position 1), distinguishing it from its isomer, spiro[2.3]hexan-5-amine (amine on the cyclobutane ring).

This scaffold represents a "high-value" fragment in modern drug discovery, offering a rigid, three-dimensional alternative to planar aromatic amines or flexible alkyl chains.

Chemical Nomenclature & Identifiers

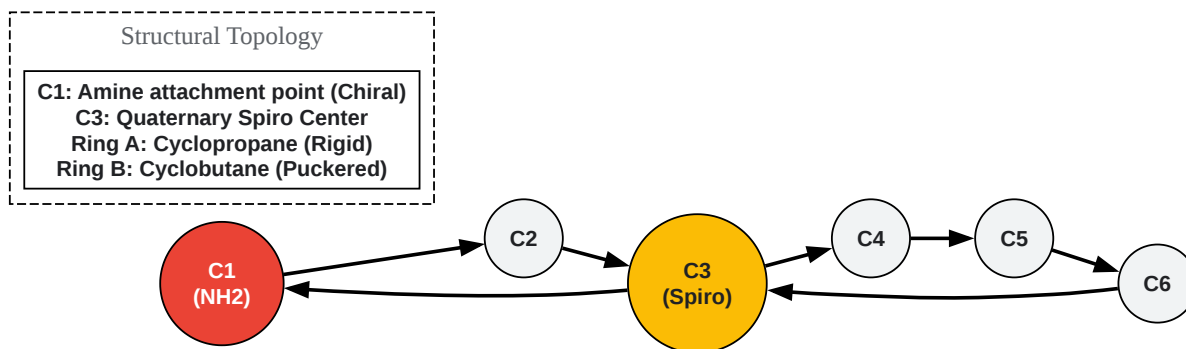
Property	Detail
IUPAC Name	Spiro[2.3]hexan-1-amine hydrochloride
Common Name	1-Aminospiro[2.3]hexane HCl
CAS Number	17202-61-8 (verify specific salt forms; free base may differ)
Molecular Formula	
Molecular Weight	97.16 g/mol (Free Base) / 133.62 g/mol (HCl Salt)
SMILES	<chem>NC1CC2(C1)CCC2.Cl</chem>
Chirality	The C1 carbon is a stereocenter. ^[1] The compound exists as - and - enantiomers.

Structural Geometry & Numbering

The spiro[2.3]hexane system is numbered starting from the smaller ring, adjacent to the spiro carbon.

- Positions 1, 2: Cyclopropane ring carbons.
- Position 3: Spiro carbon (shared).
- Positions 4, 5, 6: Cyclobutane ring carbons.

Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane), the spiro linkage forces the two rings to be perpendicular to each other. The cyclopropane ring is planar and rigid. The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain.



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Caption: Topological connectivity of Spiro[2.3]hexan-1-amine. Note the perpendicular orientation of the two rings is implied at C3.

Synthesis Strategy

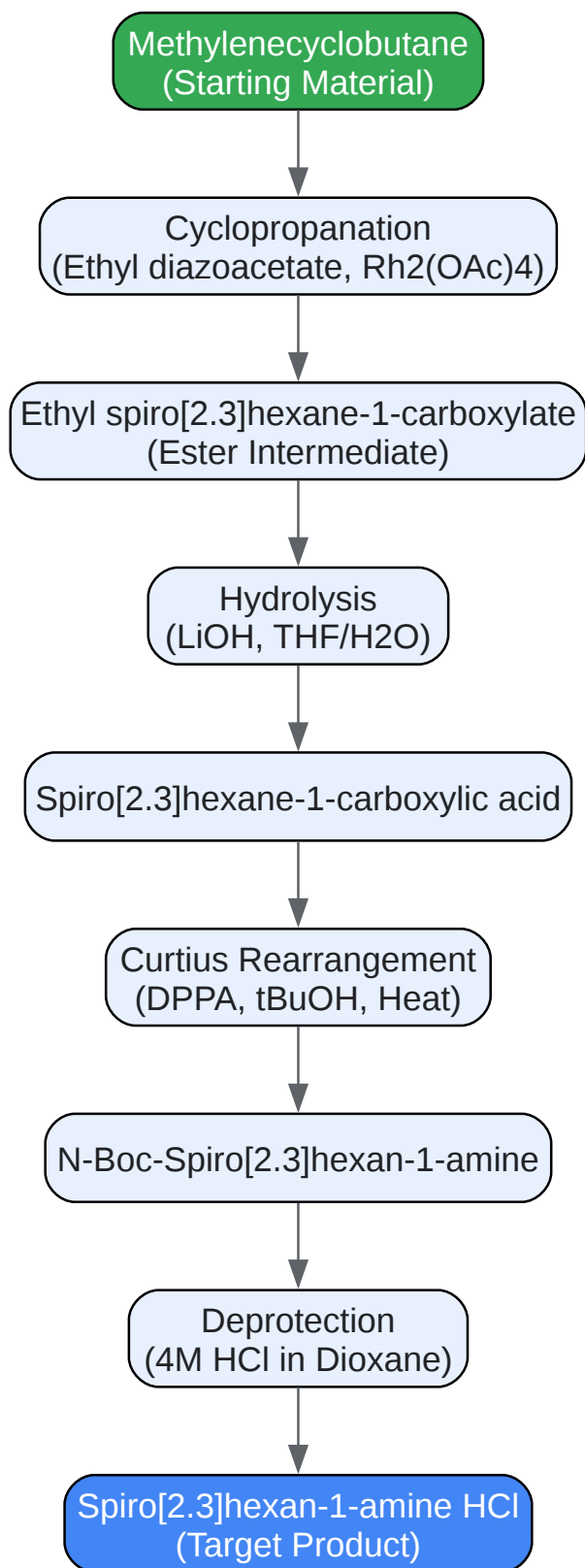
The synthesis of the 1-amine isomer typically relies on constructing the spirocyclic skeleton via cyclopropanation, followed by a Curtius rearrangement to install the nitrogen.

Route: Methylene-cyclobutane Cyclopropanation

This is the industry-standard approach for accessing 1-substituted spiro[2.3]hexanes.

- Cyclopropanation: Reaction of methylenecyclobutane with ethyl diazoacetate (EDA) catalyzed by Rhodium(II) acetate dimer. This yields ethyl spiro[2.3]hexane-1-carboxylate.^[2]^[3]^[4]
- Hydrolysis: Saponification of the ester using LiOH or NaOH to generate the carboxylic acid.
- Curtius Rearrangement: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol to form the Boc-protected amine. Alternatively, formation of the acid chloride followed by sodium azide and heating.

- Deprotection & Salt Formation: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the target hydrochloride salt.



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Caption: Synthetic pathway from methylenecyclobutane to the target amine salt via Curtius rearrangement.

Physicochemical Profile

The spiro[2.3]hexane scaffold imparts unique properties compared to standard alkyl amines.

Basicity (pKa)

- Cyclopropylamine pKa: ~9.1
- Spiro[2.3]hexan-1-amine pKa: Estimated 8.5 – 9.0.
 - Mechanism:[5] The strain in the cyclopropane ring increases the s-character of the carbon orbitals forming the C-N bond. Higher s-character renders the nitrogen lone pair slightly less available (lower basicity) compared to unstrained cyclohexylamines (pKa ~10.6).

Lipophilicity & Shape

- LogP (Predicted): ~1.2 – 1.6
- Fsp3 (Fraction sp3): 1.0 (Fully saturated).
- Bioisosterism: This scaffold serves as a bioisostere for:
 - Cyclopropylamine: Adds bulk and lipophilicity without changing the amine geometry significantly.
 - Cyclohexylamine: Reduces the atom count and changes the vector of the amine relative to the bulk.

Stability

- Ring Strain: High (~50 kcal/mol total; ~27.5 from cyclopropane, ~26 from cyclobutane).
- Thermal Stability: The HCl salt is stable at room temperature. The free base is volatile and may form carbamates with atmospheric

- **Chemical Reactivity:** The cyclopropane ring is susceptible to acid-catalyzed ring opening under forcing conditions, but the spiro-fusion generally stabilizes the system against simple nucleophilic attack compared to activated cyclopropanes.

Experimental Handling Protocols

Storage of HCl Salt

- **Hygroscopicity:** Amine hydrochlorides of small rings are often hygroscopic.
- **Protocol:** Store in a tightly sealed vial within a desiccator at 2–8°C.
- **Re-crystallization:** If the salt becomes deliquescent, it can often be recrystallized from Ethanol/Ether or Isopropanol/Heptane.

Analytical Characterization (Expected Data)

- **NMR (DMSO- d_6):**
 - 2.5–2.8 ppm (1H, m, CH-NH, C1 position).
 - 1.8–2.2 ppm (cyclobutane protons).
 - 0.6–1.2 ppm (cyclopropane methylene protons, diastereotopic).
- **NMR:**
 - Expect a characteristic quaternary spiro-carbon signal around 25–35 ppm.
 - High-field signals for the cyclopropane carbons (5–15 ppm).

References

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- Safety & Handling: Safety Data Sheet for Spiro[2.3]hexan-5-amine HCl (Isomer Reference). ChemScene.

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